3-Pyridinecarboxylic acid, 4-cyclohexyl-2-(1,1-dimethylethyl)phenyl ester
Description
This compound is a pyridine derivative with a carboxylic acid ester functional group. Its structure features a cyclohexyl substituent at the 4-position of the pyridine ring and a phenyl ester modified with a tert-butyl (1,1-dimethylethyl) group at the ortho position.
Key properties inferred from structural analogs:
Properties
IUPAC Name |
(2-tert-butyl-4-cyclohexylphenyl) pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-22(2,3)19-14-17(16-8-5-4-6-9-16)11-12-20(19)25-21(24)18-10-7-13-23-15-18/h7,10-16H,4-6,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKARRQFFZRTPEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2CCCCC2)OC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229908 | |
| Record name | 3-Pyridinecarboxylic acid, 4-cyclohexyl-2-(1,1-dimethylethyl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79781-87-6 | |
| Record name | 4-Cyclohexyl-2-(1,1-dimethylethyl)phenyl 3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79781-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 4-cyclohexyl-2-(1,1-dimethylethyl)phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079781876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, 4-cyclohexyl-2-(1,1-dimethylethyl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butyl-4-cyclohexylphenyl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.033 | |
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| Record name | 2-tert-Butyl-4-cyclohexylphenyl nicotinate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3ZW9L4JUQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biological Activity
Overview
3-Pyridinecarboxylic acid, 4-cyclohexyl-2-(1,1-dimethylethyl)phenyl ester (CAS No. 79781-87-6) is a compound with the molecular formula C22H27NO2 and a molecular weight of 337.5 g/mol. This compound has garnered attention in various biological studies due to its potential pharmacological properties and applications in medicinal chemistry.
Chemical Structure
The compound's structure features a pyridine ring substituted with a cyclohexyl group and a tert-butyl group on the phenyl moiety. This unique configuration may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to 3-pyridinecarboxylic acid derivatives exhibit antimicrobial activity. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Modulation of TRP Channels
The biological activity of this compound may also extend to the modulation of transient receptor potential (TRP) channels, particularly TRPM8. Compounds that interact with TRPM8 are known for their roles in sensory perception and pain modulation. A study highlighted that certain pyridine derivatives can act as agonists or antagonists of TRP channels, which could lead to novel analgesic therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR of 3-pyridinecarboxylic acid derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyridine ring or the phenyl moiety can significantly affect their potency and selectivity towards various biological targets. For example, bulky substituents at specific positions have been correlated with enhanced receptor activation or inhibition .
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of pyridine derivatives found that modifications to the side chains resulted in varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The most potent derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
Case Study 2: TRPM8 Modulation
In vitro assays using human embryonic kidney (HEK) cells expressing TRPM8 showed that certain analogs of pyridinecarboxylic acids could activate the channel with an EC50 value as low as 2.91 μM, indicating strong agonistic properties. This suggests that compounds like 3-pyridinecarboxylic acid could be developed as therapeutic agents for conditions involving cold sensitivity or pain management .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H27NO2 |
| Molecular Weight | 337.5 g/mol |
| CAS Number | 79781-87-6 |
| Antimicrobial Activity | MICs in low micromolar range |
| TRPM8 Activation EC50 | 2.91 μM |
Scientific Research Applications
Analytical Chemistry
One of the primary applications of this compound is in analytical chemistry, particularly in chromatography. It has been successfully utilized in reverse phase high-performance liquid chromatography (RP-HPLC) for the separation and analysis of various compounds. The method involves using a mobile phase consisting of acetonitrile and water, with phosphoric acid as an additive for standard applications or formic acid for mass spectrometry compatibility. This technique allows for efficient isolation of impurities and can be adapted for preparative separations .
| Application | Method | Mobile Phase |
|---|---|---|
| Separation Analysis | RP-HPLC | Acetonitrile + Water + Phosphoric Acid / Formic Acid |
Pharmacological Studies
The compound is also significant in pharmacological research. Its structural features allow it to interact with biological targets, making it a candidate for studying drug-receptor interactions. Preliminary studies suggest potential roles in modulating receptor activities, which could lead to developments in therapeutic agents targeting various diseases .
Material Science
In material science, 3-pyridinecarboxylic acid derivatives are explored for their potential use in synthesizing polymers and other materials with specific properties. The ester functionality can facilitate reactions that lead to novel polymeric structures, which may exhibit desirable mechanical and thermal properties .
Case Study 1: HPLC Method Development
A study was conducted to develop an efficient HPLC method for the analysis of this compound alongside other pyridine derivatives. The researchers optimized the mobile phase composition and column type to enhance separation efficiency. The results demonstrated that the method could reliably quantify low concentrations of the compound in complex mixtures, showcasing its utility in quality control processes within pharmaceutical manufacturing .
In another investigation, the compound's interaction with specific receptors was assessed through binding affinity studies. The findings indicated that certain structural modifications could enhance receptor binding, suggesting pathways for developing more effective pharmacological agents targeting those receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
The compound belongs to the pyridinecarboxylic acid ester family. Comparisons focus on analogs with variations in:
- Ester substituents (e.g., tert-butyl, phenyl).
- Pyridine ring substituents (e.g., halogens, cyclohexyl, aromatic groups).
Table 1: Structural and Functional Comparison
*Estimated values based on structural analogs.
Substituent Effects on Properties
- Steric and Electronic Effects: The tert-butyl group in the target compound and analogs (e.g., ) increases steric hindrance, reducing reactivity toward nucleophilic attack and enhancing stability. Cyclohexyl vs. Halogen/Amino Groups: The cyclohexyl substituent (target compound) improves lipid solubility compared to halogenated (e.g., 5-bromo-2-chloro in ) or amino-substituted analogs (e.g., ), which may enhance membrane permeability in biological systems.
- Fluorinated analogs (e.g., ) exhibit lower molecular weights and higher polarity due to the fluorine atom, improving aqueous solubility.
Q & A
Q. What catalytic systems enable selective functionalization of the pyridine ring without disturbing ester groups?
- Methodology :
- Transition Metal Catalysis : Pd-mediated C–H activation or Ru-catalyzed meta-functionalization to preserve ester integrity .
- Protecting Groups : Use Boc or benzyl groups to shield reactive sites during cross-coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
